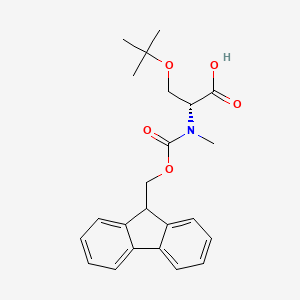

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoic acid is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure comprises three critical functional groups:

- Fmoc group: A photolabile protecting group that shields the α-amino group during peptide elongation, removable under mild basic conditions (e.g., piperidine) .

- Methylamino substituent: A methyl group attached to the amino moiety, modulating steric and electronic properties during coupling reactions.

- tert-Butoxy group: A bulky, acid-labile protecting group that enhances solubility in organic solvents and stabilizes the β-position during synthesis .

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSAXALAXPNFMG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoic acid, commonly referred to as Fmoc-D-Tyr(tBu)-OH, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a fluorene moiety, which is known to enhance lipophilicity and influence interactions with biological targets. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃₀H₃₃N₃O₅

- Molecular Weight : 495.6 g/mol

- CAS Number : 118488-18-9

The presence of the fluorenyl group contributes to the compound's unique properties, potentially enhancing its interaction with various biological receptors and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, which often share structural similarities with this compound. Research indicates that compounds with fluorenone structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves inhibition of bacterial growth through disruption of metabolic pathways.

Anticancer Properties

Fluorenone derivatives have also been investigated for their antiproliferative effects. The introduction of specific functional groups has been shown to enhance cytotoxicity against cancer cell lines. For instance, compounds similar to (R)-2 have demonstrated activity as topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication .

The biological activity of (R)-2 is believed to involve interactions with specific enzymes and receptors. It may participate in biochemical pathways essential for cellular function, such as protein synthesis and metabolic regulation. The compound's ability to form covalent bonds with biomolecules can modulate enzyme activity, leading to various biological effects .

Study 1: Antimicrobial Efficacy

A study published in Bioorganic Chemistry evaluated the antimicrobial efficacy of several fluorenone derivatives against Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally related to (R)-2 showed promising results, particularly against Bacillus anthracis and Francisella tularensis. The study concluded that structural modifications significantly impact antimicrobial potency .

Study 2: Antiproliferative Activity

Another research effort focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The findings indicated that modifications at the nitrogen atom within the structure enhanced cytotoxicity. Specifically, compounds with secondary amines exhibited greater activity compared to those with tertiary amines .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Identifiers :

This compound is primarily used to incorporate tert-butoxy-protected residues into peptides, enabling precise control over side-chain reactivity and solubility. Its enantiomeric purity (R-configuration) ensures compatibility with stereospecific biological systems .

Comparison with Similar Compounds

Structurally analogous Fmoc-protected amino acid derivatives exhibit variations in substituents, stereochemistry, and applications. Below is a detailed comparison:

Substituent-Driven Functional Differences

Table 1: Substituent Comparison and Functional Implications

Key Observations:

- Steric Effects : The tert-butoxy group in the target compound reduces steric hindrance compared to aromatic substituents (e.g., o-tolyl or difluorophenyl), improving coupling efficiency in SPPS .

- Chemical Stability : The tert-butyldisulfanyl analog (CAS 73724-43-3) introduces redox-sensitive disulfide bonds, enabling applications in dynamic drug delivery systems .

- Enantiomeric Specificity : The S-enantiomer of the o-tolyl derivative (CAS 211637-75-1) exhibits distinct biological activity profiles, underscoring the importance of chirality in peptide-receptor interactions .

Application-Specific Comparisons

Table 2: Application-Based Differentiation

Key Findings:

- Biological Activity: Nitro-substituted analogs (e.g., nitrothiophen derivatives) demonstrate enhanced antimycobacterial activity compared to non-substituted counterparts, highlighting the role of electron-withdrawing groups .

- Synthetic Utility: The allyloxycarbonylamino variant (CAS 178924-05-5) supports orthogonal deprotection strategies, allowing sequential peptide assembly .

Research Insights and Methodological Considerations

- Cross-Reactivity: Immunoassays using antibodies against Fmoc-protected compounds may show false positives for analogs with shared epitopes (e.g., tert-butoxy vs. benzyloxy groups) .

- Safety Profiles: Limited ecotoxicological data exist for these compounds; handling requires stringent precautions (e.g., HY-W010984: lab use only) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The Fmoc group is introduced first via carbodiimide-mediated coupling (e.g., DCC or EDC) to the amino group under anhydrous conditions. The tert-butoxy group is then introduced using tert-butyl bromide in the presence of a base like potassium carbonate. Critical parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and monitoring reaction progress via TLC or HPLC .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity (>95%) .

Q. How should researchers purify this compound to achieve high yields and purity?

- Methodological Answer : After synthesis, purification via reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% TFA) is recommended. For larger scales, recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) at 4°C improves crystallinity. Monitor purity using NMR (absence of residual solvents) and mass spectrometry (exact mass confirmation) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry (R-configuration) via coupling constants (e.g., J = 6–8 Hz for adjacent protons) and tert-butoxy group integration (9H singlet at ~1.2 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for Fmoc and ~1700 cm⁻¹ for the carboxylic acid) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈NO₆: 450.19) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent premature cleavage of the tert-butoxy group during synthesis?

- Methodological Answer : The tert-butoxy group is acid-labile. Avoid strongly acidic conditions (e.g., TFA) during Fmoc deprotection. Instead, use 20% piperidine in DMF, which selectively removes Fmoc without affecting tert-butoxy. Monitor pH (maintain >5) and temperature (<25°C) to minimize side reactions .

- Contradiction Analysis : If cleavage occurs, verify reagent purity (e.g., TFA contamination in DMF) via LC-MS and adjust solvent sourcing .

Q. What analytical strategies should be employed when contradictory NMR data is observed during characterization?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting or shifts) may arise from residual solvents, rotamers, or diastereomers. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Variable Temperature NMR : Identify rotameric equilibria by analyzing signal coalescence at elevated temperatures (e.g., 40–60°C) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butoxy analogs in ) to validate assignments .

Q. How can researchers mitigate racemization risks during solid-phase peptide synthesis using this compound?

- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C using HOBt/DIC as coupling reagents to minimize base-induced epimerization .

- Additives : Add 1% Oxyma Pure or 0.1 M CuCl₂ to stabilize the activated amino acid intermediate .

- Monitoring : Use Marfey’s reagent to detect D/L-isomers via HPLC post-cleavage .

Safety and Handling Considerations

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butoxy group and Fmoc degradation .

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Decomposition : Avoid strong acids/bases to prevent release of toxic fumes (e.g., fluoren-9-ylmethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.